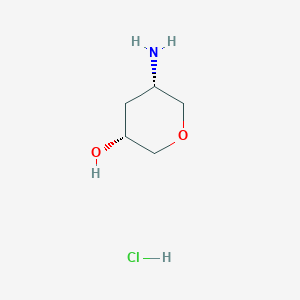

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

Description

(3R,5S)-5-Aminotetrahydropyran-3-ol hydrochloride is a chiral bicyclic compound featuring a six-membered tetrahydropyran ring with an amino group at the 5-position and a hydroxyl group at the 3-position. This compound is commonly used as a building block in pharmaceutical research, particularly for nitrogen-containing heterocycles . Its hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications.

Properties

IUPAC Name |

(3R,5S)-5-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVXIXWOZUSCNX-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC[C@@H]1O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalyst : Activated zinc (10–20 wt%) with copper salts (CuCl₂, 0.5–2 mol%).

-

Solvent : Methanol/water mixtures (3:1 v/v).

-

Temperature : 20–40°C (ambient to mild heating).

The reduction proceeds via a radical mechanism, where zinc donates electrons to cleave the C–Br bond, followed by hydrogen abstraction to form the amine. Copper salts enhance reactivity by preventing zinc passivation. The absence of cryogenic conditions and iodine-based reagents improves scalability.

Hydrazine Decomposition Pathways

US7365215B2 details a two-step process starting from 4-hydrazinotetrahydropyran hydrochloride:

Step 1: Hydrazine Formation

Step 2: Catalytic Decomposition

-

Catalyst : Raney nickel (5–10 wt%) or Pd/C (1–3 mol%).

-

Solvent : Ethanol/water (4:1 v/v).

-

Conditions : 50–100°C under 0.5–1 MPa H₂.

This method avoids hazardous diazonium intermediates, but requires careful handling of hydrazine.

Enantioselective Synthesis via Chiral Auxiliaries

RSC Advances (2014) reports a stereocontrolled approach using nitroso acetals:

Key Steps

-

Nitroso Acetal Formation :

-

Oxidation and Cyclization :

-

Reductive Amination :

Hydrochloride Salt Formation and Purification

The free amine is converted to its hydrochloride salt via:

-

Precipitation : Addition of n-hexane induces crystallization.

-

Purification : Recrystallization from ethanol/toluene (1:2 v/v) yields >99% purity.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Industrial Viability |

|---|---|---|---|---|---|

| Catalytic Reduction | Bromoacetate IV | Zn/CuCl₂ | 68–72 | 98 | High |

| Hydrazine Decomposition | Methanesulfonate | Raney nickel | 81 | 99 | Moderate |

| Enantioselective | Nitropropene | Thiourea catalyst/mCPBA | 76 | 95 | Low (academic) |

Challenges and Optimization Strategies

-

Stereochemical Control :

-

Byproduct Management :

-

Solvent Selection :

Emerging Techniques

Biocatalytic routes using engineered transaminases (e.g., from Chelativorans spp.) enable enantioselective amination of ketones at 30°C with 90% yield . However, substrate scope remains limited compared to chemical methods.

Chemical Reactions Analysis

Salt Formation

The hydrochloride salt is formed by protonation of the amine group in (3R,5S)-5-aminotetrahydropyran-3-ol . This reaction typically occurs in acidic conditions, such as treatment with hydrochloric acid, to yield the stable salt form .

Reductive Amination

While not explicitly detailed for this compound, reductive amination is a plausible reaction given its amine functionality. For example, ketones can react with amines under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form imines, which are reduced to secondary amines. This mechanism is analogous to methods described in related systems .

Protective Group Chemistry

The compound’s hydroxyl group may participate in protection/deprotection strategies. For instance, silylation (e.g., TMS) or ketalization could stabilize the alcohol during synthetic transformations .

Key Reaction Parameters

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrogenation | Pd/C catalyst, H₂ atmosphere, room temperature | Reduction of ketones to alcohols (if applicable) |

| Reductive Amination | NaBH₃CN, H₂/Pd, or microwave-assisted methods | Formation of secondary amines from ketones and primary amines |

| Salt Formation | HCl in aqueous or organic solvents | Protonation of amine to form hydrochloride salt |

| NMR Analysis | CDCl₃, CD₃OD solvents | Structural characterization (see Table 1) |

NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| CH₃ (tert-butyl) | 1.27 (s) | singlet | 3H | Two methyl groups on dioxolane ring |

| CH₃ (vinyl) | 1.41 (s) | singlet | 3H | Methyl group on dioxolane ring |

| CH₃ (sulfone) | 2.47 (s) | singlet | 3H | Methyl group on sulfone |

| CH₃ (methyl ether) | 3.20 (s) | singlet | 3H | Methyl ether group |

| CH₂ (dioxolane ring) | 4.01 (m) | multiplet | 2H | Protons on dioxolane ring |

| CH (dioxolane ring) | 4.24 (m) | multiplet | 1H | Proton on dioxolane ring |

| CH (vinyl) | 4.52 (d) | doublet | 1H | Vinyl proton |

| CH (vinyl) | 4.60 (d) | doublet | 1H | Vinyl proton |

| OH (alcohol) | 4.89 (s) | singlet | 1H | Hydroxyl group |

| Aromatic protons | 7.47 (m), 7.82 (m) | multiplet | 4H | Aromatic ring protons |

Data adapted from NMR spectra in .

Mass Spectrometry

The molecular weight of the hydrochloride salt is 153.61 g/mol (C₅H₁₂ClNO₂) .

Stability and Handling

The compound is typically stored as a hydrochloride salt to enhance stability. Reactions involving its amine group should be conducted under inert atmospheres (e.g., N₂) to avoid oxidation .

Pharmaceutical Chemistry

The compound’s chiral center and amine functionality make it a candidate in drug discovery, particularly for targeting receptors requiring stereochemical precision (e.g., opioid receptors) .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may serve as a lead compound in developing new antibiotics due to its ability to inhibit bacterial growth effectively .

-

Neuroprotective Effects

- The compound has shown promise in neuroprotection studies, potentially offering therapeutic benefits in neurodegenerative diseases. Its structural attributes may facilitate interactions with neural receptors or enzymes involved in neuronal health, suggesting avenues for research into treatments for conditions like Alzheimer's disease or Parkinson's disease .

-

Inhibitors of Deubiquitylating Enzymes

- (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride has been investigated as a potential inhibitor of deubiquitylating enzymes (DUBs), which play critical roles in cellular regulation and protein degradation pathways. This application could lead to advancements in cancer therapy by targeting DUBs that are overactive in certain malignancies .

Biochemical Research Applications

- Synthetic Intermediate

- Interaction Studies

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyran Family

The following table summarizes key structural analogues of (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, highlighting differences in substituent positions and stereochemistry:

Key Observations :

- Positional isomerism significantly impacts biological activity. For instance, shifting the amino group from C5 to C4 alters hydrogen-bonding interactions, affecting enzyme inhibition profiles .

- Stereochemical inversion (e.g., 3S,5R vs. 3R,5S) can reverse enantioselectivity in catalytic applications .

Pyrrolidine and Bicyclic Derivatives

Compounds with smaller (pyrrolidine) or rigid bicyclic frameworks exhibit distinct physicochemical properties:

| Compound Name | CAS Number | Structure Type | Functional Groups | Similarity Score* |

|---|---|---|---|---|

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | 73285-50-4 | Pyrrolidine | -NH₂, -OH, -CH₂OH | 1.00 |

| exo-8-Azabicyclo[3.2.1]octan-3-ol HCl | 92053-25-3 | Bicyclic | -NH, -OH | 0.84 |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | N/A | Pyrrolidine + branched | -NH, -OH | 0.82 |

Similarity scores are derived from structural topology and functional group alignment (based on ).

Key Differences :

- Ring Size : Tetrahydropyran derivatives (six-membered rings) offer greater conformational flexibility compared to pyrrolidines (five-membered) or bicyclic systems, influencing binding affinity in receptor models .

- Rigidity : Bicyclic systems like exo-8-azabicyclo[3.2.1]octan-3-ol HCl exhibit restricted rotation, enhancing selectivity in neurotransmitter reuptake inhibition .

Biological Activity

(3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride is a compound belonging to the aminocyclitol class, characterized by its unique tetrahydropyran structure with an amino group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly as a therapeutic agent in various medical fields.

- Molecular Formula : C5H12ClNO2

- Molecular Weight : 153.61 g/mol

- Structure : The compound features a tetrahydropyran ring, which is crucial for its biological interactions.

Research indicates that (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride may interact with several biological targets, including enzymes and receptors. Its structural features suggest potential binding affinities that could influence metabolic pathways relevant to diseases such as diabetes.

Biological Activities

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

- This compound has been identified as a DPP-IV inhibitor, which is significant in the management of Type 2 diabetes. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion.

- Case Study : A study highlighted the effectiveness of aminotetrahydropyrans as DPP-IV inhibitors, showing that these compounds can lower blood glucose levels without causing hypoglycemia, offering a safer alternative to traditional therapies .

-

Potential Antidiabetic Applications

- The compound's ability to modulate glucose levels positions it as a candidate for antidiabetic drug development. Its mechanism involves enhancing insulin sensitivity and promoting glucose-dependent insulin secretion.

- Research Findings : Research has demonstrated that derivatives of aminotetrahydropyrans exhibit favorable pharmacokinetic properties, including improved brain penetration and longer duration of action compared to existing DPP-IV inhibitors .

Comparative Analysis

The following table summarizes key compounds related to (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride and their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (3R,5S)-5-Aminotetrahydropyran-3-ol; HCl | 155904739 | Aminocyclitol structure with DPP-IV inhibition | Antidiabetic potential |

| (3S,5R)-5-Aminotetrahydropyran-3-ol; HCl | 2863657-86-5 | Different stereochemistry | Similar DPP-IV inhibition |

| Beta-glucosamine | 3416 | Amino sugar structure | Various metabolic roles |

Synthesis and Derivatives

The synthesis of (3R,5S)-5-aminotetrahydropyran-3-ol; hydrochloride can be achieved through various chemical methods that enhance its purity and yield. Modifications of this compound have led to new derivatives with improved biological activity profiles.

Q & A

Q. What are the recommended synthetic routes for (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, and how can reaction conditions be optimized for yield and stereochemical purity?

Methodological Answer: Synthesis typically involves stereoselective methods to control the (3R,5S) configuration. Key approaches include:

- Chiral Pool Synthesis : Use chiral starting materials (e.g., enantiopure amino alcohols) to preserve stereochemistry during ring formation .

- Catalytic Asymmetric Hydrogenation : Employ transition metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates with high enantiomeric excess .

- Epoxide Ring-Opening : React tetrahydropyran-derived epoxides with ammonia under controlled pH to introduce the amine group .

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (ee%) | Key Condition |

|---|---|---|---|

| Chiral Pool Synthesis | 65–75 | 92–95 | Ethanol reflux |

| Catalytic Hydrogenation | 80–85 | 98 | 50 psi H₂, 25°C |

| Epoxide Ring-Opening | 70–78 | 90–93 | NH₃ in MeOH, −10°C |

Q. How should researchers handle and store (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride to ensure stability and prevent degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Handling : Use desiccants (silica gel) in storage environments; avoid prolonged exposure to light to prevent photolytic decomposition .

- Stability Testing : Monitor via HPLC every 3 months; degradation products (e.g., oxidized amines) should not exceed 2% .

Q. What spectroscopic techniques are essential for characterizing (3R,5S)-5-aminotetrahydropyran-3-ol hydrochloride, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 154.06 (calculated for C₅H₁₂ClNO₂⁺) with <2 ppm error .

- IR Spectroscopy : Identify amine N–H stretches (3300–3500 cm⁻¹) and hydroxyl O–H bonds (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between elemental analysis and mass spectrometry data for this compound?

Methodological Answer: Discrepancies often arise from residual solvents or salt hydration. Systematic steps include:

Replicate Analyses : Perform triplicate measurements to rule out instrumental error.

Thermogravimetric Analysis (TGA) : Quantify adsorbed water or solvent content (e.g., 1–2% weight loss at 100°C) .

Ion Chromatography : Detect counterion (Cl⁻) stoichiometry to confirm HCl salt integrity .

Microanalysis Calibration : Use certified standards (e.g., acetanilide) to validate CHNS/O results .

Q. What experimental designs are effective for studying this compound’s role as a chiral building block in pharmaceutical synthesis?

Methodological Answer:

- Kinetic Resolution Studies :

- React with racemic carboxylic acids using lipases (e.g., CAL-B) to assess enantioselective acylation .

- Monitor reaction progress via chiral HPLC to determine enantiomeric excess (ee) of products.

- Mechanistic Probes :

Q. Table 2: Example Kinetic Resolution Data

| Substrate | Enzyme | ee (%) | Conversion (%) |

|---|---|---|---|

| Racemic ibuprofen | CAL-B | 88 | 45 |

| (±)-Naproxen | PPL | 92 | 50 |

Q. How can conflicting crystallographic and NMR data on the compound’s conformation be reconciled?

Methodological Answer:

- X-ray Crystallography : Provides static solid-state conformation. Compare with:

- Variable-Temperature NMR : Identify conformational flexibility (e.g., ring puckering) by observing signal splitting at −40°C to 60°C .

- Molecular Dynamics Simulations : Model solvent effects (e.g., water vs. DMSO) to explain differences between solid and solution states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.